2-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one
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Overview
Description
2-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that features a chromenone core, a piperidine ring, and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one typically involves multiple steps, starting with the preparation of the chromenone core. This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the chromenone intermediate. Finally, the chloropyridine moiety is attached through an etherification reaction, using a chloropyridine derivative and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring and chloropyridine moiety can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one: Unique due to its combination of a chromenone core, piperidine ring, and chloropyridine moiety.
Chromenone derivatives: Similar core structure but lack the piperidine and chloropyridine groups.
Piperidine derivatives: Contain the piperidine ring but lack the chromenone and chloropyridine groups.
Chloropyridine derivatives: Contain the chloropyridine moiety but lack the chromenone and piperidine groups.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a variety of molecular targets and undergo diverse chemical reactions. This makes it a versatile compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
2-[4-(3-chloropyridin-2-yl)oxypiperidine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c21-15-5-3-9-22-19(15)26-13-7-10-23(11-8-13)20(25)18-12-16(24)14-4-1-2-6-17(14)27-18/h1-6,9,12-13H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUBQZAJDZFZCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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